molecular formula C11H15N3O3S B12255638 Acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- CAS No. 92628-88-1

Acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)-

Cat. No.: B12255638
CAS No.: 92628-88-1
M. Wt: 269.32 g/mol
InChI Key: HPHQJXBLTTXGLW-UHFFFAOYSA-N
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Description

Acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- is a complex organic compound that features a unique combination of functional groups, including a pyrimidine ring, a morpholine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the morpholine group and the thioether linkage. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of thioethers.

    Substitution: This reaction involves the replacement of one functional group with another, which can occur at different positions on the pyrimidine or morpholine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers.

Scientific Research Applications

Acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and morpholine-containing molecules. Examples include:

    Pyrimidine-2-thiol: A compound with a similar pyrimidine ring structure but different functional groups.

    Morpholine-4-carboxylic acid: A compound with a morpholine ring and a carboxylic acid group.

Uniqueness

What sets acetic acid, ((4-methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)- apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

92628-88-1

Molecular Formula

C11H15N3O3S

Molecular Weight

269.32 g/mol

IUPAC Name

2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C11H15N3O3S/c1-8-6-9(14-2-4-17-5-3-14)13-11(12-8)18-7-10(15)16/h6H,2-5,7H2,1H3,(H,15,16)

InChI Key

HPHQJXBLTTXGLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)O)N2CCOCC2

Origin of Product

United States

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